
2-Methylbenzene-1-sulfonoimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbenzene-1-sulfonoimidamide hydrochloride is a chemical compound with the molecular formula C7H11ClN2OS and a molecular weight of 206.69 g/mol . This compound is known for its unique structure, which includes a sulfonoimidamide group attached to a methylbenzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzene-1-sulfonoimidamide hydrochloride typically involves the reaction of 2-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process includes the careful control of temperature, pressure, and reaction time to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbenzene-1-sulfonoimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfonamides.
Substitution: The sulfonoimidamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methylbenzene-1-sulfonoimidamide hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methylbenzene-1-sulfonoimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonoimidamide group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: These compounds share a similar sulfonamide group but differ in their overall structure and properties.
Sulfoximines: These compounds contain a sulfoximine group and are known for their unique chemical reactivity and biological activity.
Sulfonimidates: These compounds are structurally related and are used as intermediates in the synthesis of sulfonimidamides and other sulfur-containing compounds.
Uniqueness
2-Methylbenzene-1-sulfonoimidamide hydrochloride is unique due to its specific combination of a methylbenzene ring and a sulfonoimidamide group. This structure imparts distinctive chemical properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H11ClN2OS |
|---|---|
Peso molecular |
206.69 g/mol |
Nombre IUPAC |
1-(aminosulfonimidoyl)-2-methylbenzene;hydrochloride |
InChI |
InChI=1S/C7H10N2OS.ClH/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H3,8,9,10);1H |
Clave InChI |
CAYFIPMIGYBPHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1S(=N)(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



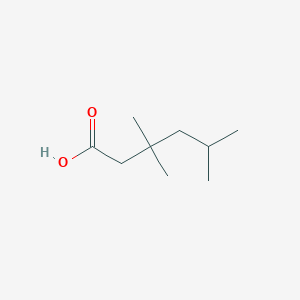
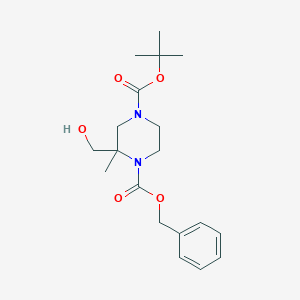
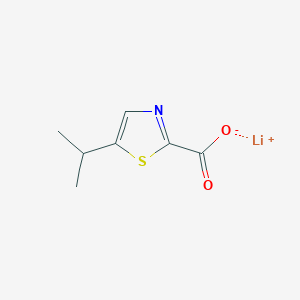
![(2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13499811.png)
![(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride](/img/structure/B13499813.png)
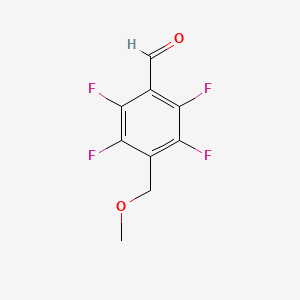
![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13499819.png)

![tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B13499834.png)
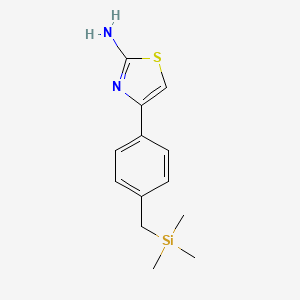

![2,3,7-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13499855.png)

